4-bromo-N'-hexanoylbenzohydrazide
Description
4-Bromo-N'-hexanoylbenzohydrazide is a benzohydrazide derivative characterized by a bromine substituent at the para position of the benzene ring and a hexanoyl (six-carbon acyl) group attached to the hydrazide nitrogen. These derivatives are typically synthesized via condensation reactions between substituted benzohydrazides and aldehydes or ketones . The bromine atom enhances electronic effects and steric bulk, influencing reactivity, crystal packing, and biological activity .
Properties
IUPAC Name |
4-bromo-N'-hexanoylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-3-4-5-12(17)15-16-13(18)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSJOKZKTKDRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-hexanoylbenzohydrazide typically involves the following steps:
Bromination of Benzohydrazide: Benzohydrazide is first brominated using bromine or a brominating agent to introduce the bromine atom at the para position of the benzene ring.
Acylation: The brominated benzohydrazide is then acylated with hexanoyl chloride in the presence of a base such as pyridine or triethylamine to form 4-bromo-N’-hexanoylbenzohydrazide.
Industrial Production Methods
Industrial production methods for 4-bromo-N’-hexanoylbenzohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-hexanoylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the hexanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetonitrile).
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the hexanoyl moiety.
Oxidation: Azides or other oxidized derivatives of the hydrazide moiety.
Scientific Research Applications
4-Bromo-N’-hexanoylbenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N’-hexanoylbenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the hydrazide moiety play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Crystallographic Differences
The crystal structures of benzohydrazide derivatives are highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro) reduce dihedral angles between aromatic rings, enhancing planarity and conjugation .
- Hydroxy or methoxy substituents facilitate intramolecular hydrogen bonds, stabilizing specific conformations .
- Halogen (Br, Cl) substituents promote intermolecular halogen bonding, influencing crystal density and thermal stability .
Antimicrobial and Antifungal Activity
Key Observations :
- Pyridine-containing derivatives exhibit selectivity toward Gram-negative bacteria due to enhanced membrane penetration .
- Dibromo-hydroxy derivatives (e.g., D13) show potent antifungal activity by disrupting fungal sphingolipid metabolism .
- QSAR studies indicate that electronic parameters (e.g., total energy) and topological indices correlate with antimicrobial efficacy .
Anticancer Activity
| Compound Name | IC50 (μM) | Cancer Cell Lines | Reference Drug (IC50) | Evidence ID |
|---|---|---|---|---|
| 4-Bromo-N'-(3-phenylallylidene)benzohydrazide | 1.20 | Broad-spectrum (unspecified) | Tetrandrine (1.53), 5-FU (4.6) |
Key Observations :
- Allylidene derivatives demonstrate superior anticancer activity, likely due to enhanced π-π interactions with DNA or protein targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
